

Application Note: Covalent Labeling of Proteins with 6-ROX NHS Ester

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Compound of Interest

Compound Name: ROX NHS ester, 6-isomer

Cat. No.: B12282342

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Introduction

6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely used in molecular biology and biotechnology. Its succinimidyl ester (NHS ester) derivative is a popular amine-reactive reagent for covalently labeling proteins and amine-modified oligonucleotides[1][2]. The NHS ester reacts with primary amino groups ($-NH_2$), present at the N-terminus of proteins and on the side chains of lysine residues, to form stable amide bonds[1][3]. This process allows for the creation of fluorescently-tagged proteins essential for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein interaction studies. This document provides a detailed protocol for the covalent labeling of proteins with 6-ROX NHS ester (6-isomer).

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a primary amine from the protein on the carbonyl carbon of the N-hydroxysuccinimide ester group of the dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is typically carried out in a buffer with a pH between 8.0 and 9.0 to ensure that the primary amino groups of the protein are deprotonated and thus sufficiently nucleophilic[1][3][4].

Quantitative Data Summary

Quantitative parameters are crucial for successful and reproducible protein labeling. The following tables summarize the key spectral properties of 6-ROX and the recommended starting conditions for the labeling reaction.

Table 1: Spectral and Physical Properties of 6-ROX

Parameter	Value	Reference
Excitation Maximum (λ_{ex})	~575-580 nm	[5][6]
Emission Maximum (λ_{em})	~600-605 nm	[5][6]
Molar Extinction Coefficient (ϵ) at λ_{ex}	~82,000 $\text{cm}^{-1}\text{M}^{-1}$	N/A
Correction Factor (CF_{280})	~0.34	N/A

Note: Spectral properties can be influenced by the local environment (e.g., solvent, conjugation to a protein). The Correction Factor ($CF_{280} = A_{280}/A_{max}$) is required to accurately determine protein concentration after labeling.

Table 2: Recommended Molar Excess of 6-ROX NHS Ester for Labeling IgG Antibodies

Protein Concentration	Recommended Dye:Protein Molar Ratio
> 5 mg/mL	5:1 to 10:1
2-5 mg/mL	10:1 to 15:1
< 2 mg/mL	15:1 to 20:1

Note: These ratios are starting points. The optimal ratio may vary depending on the specific protein and desired Degree of Labeling (DOL) and should be optimized empirically[7][8]. Over-labeling can lead to fluorescence quenching and protein aggregation[3][9].

Experimental Protocols

This section provides a detailed, step-by-step methodology for labeling a generic IgG antibody with 6-ROX NHS ester.

I. Required Materials and Reagents

- Protein: Target protein (e.g., IgG antibody) at a concentration of 2-10 mg/mL. The protein solution must be free of primary amine-containing buffers (e.g., Tris, glycine) and stabilizers like bovine serum albumin (BSA)[1][3].
- 6-ROX NHS Ester (6-isomer): Stored at -20°C, protected from light and moisture[1].
- Reaction Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3. Other amine-free buffers like PBS or HEPES at pH 8.0-8.5 are also suitable[3].
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): High-quality, anhydrous solvent to dissolve the dye[3][7].
- Purification Column: Desalting spin column or gel filtration column (e.g., Sephadex® G-25) to separate the labeled protein from free dye[7][8].
- Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5[2][7].
- Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.

II. Protocol: Step-by-Step

Step 1: Preparation of Protein Solution

- If the protein is in an incompatible buffer (e.g., Tris), exchange it into the Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column.
- Adjust the protein concentration to at least 2 mg/mL. Labeling efficiency is highly dependent on protein concentration[3].

Step 2: Preparation of Dye Stock Solution

- Allow the vial of 6-ROX NHS ester to equilibrate to room temperature before opening to prevent moisture condensation[8].
- Prepare a 10 mg/mL (~13 mM) stock solution of the dye by dissolving it in anhydrous DMSO or DMF[3][7]. Vortex briefly to ensure it is fully dissolved.

- This dye solution should be prepared fresh immediately before use, as NHS esters are susceptible to hydrolysis[2][4].

Step 3: Labeling Reaction

- Add the calculated amount of the 6-ROX stock solution to the protein solution while gently stirring or vortexing. Add the dye dropwise to prevent precipitation[8].
- Calculation Example: For 1 mL of a 5 mg/mL IgG solution (~33.3 nmol) and a target molar ratio of 10:1, you would need 333 nmol of dye.
- Incubate the reaction for 1 hour at room temperature, protected from light[3][7]. Gentle mixing during incubation is recommended.

Step 4: Purification of the Labeled Protein

- Immediately after incubation, separate the protein-dye conjugate from the unreacted, hydrolyzed dye using a desalting or gel filtration column equilibrated with PBS[7][8].
- Load the reaction mixture onto the column. The labeled protein will elute first, followed by the smaller, free dye molecules.
- Collect the colored fractions corresponding to the labeled protein.

III. Characterization: Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule[10][11]. It is a critical parameter for ensuring experimental consistency.

- Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of 6-ROX (~578 nm, A_{max})[9][12].
- Calculate DOL: Use the following formula to determine the DOL[3][10]:

Protein Concentration (M) = $[A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$ Dye Concentration (M) = $A_{\text{max}} / \epsilon_{\text{dye}}$ DOL = Dye Concentration / Protein Concentration

Where:

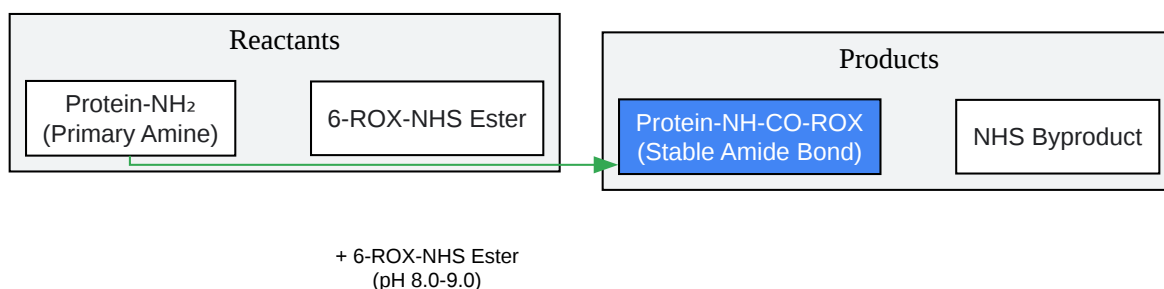
- A_{280} & A_{max} : Absorbance values.
- CF_{280} : Correction factor for the dye's absorbance at 280 nm (~0.34 for ROX).
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
- ϵ_{dye} : Molar extinction coefficient of the dye at its A_{max} (~82,000 M⁻¹cm⁻¹ for ROX).

An ideal DOL for most applications is between 2 and 7 for antibodies, but this can vary[3]. A DOL below 0.5 may result in a low signal, while a DOL greater than 1 can cause quenching or affect protein function[11].

Visualizations

Chemical Reaction Pathway

The diagram below illustrates the reaction between a protein's primary amine and the 6-ROX NHS ester, resulting in a stable amide linkage.

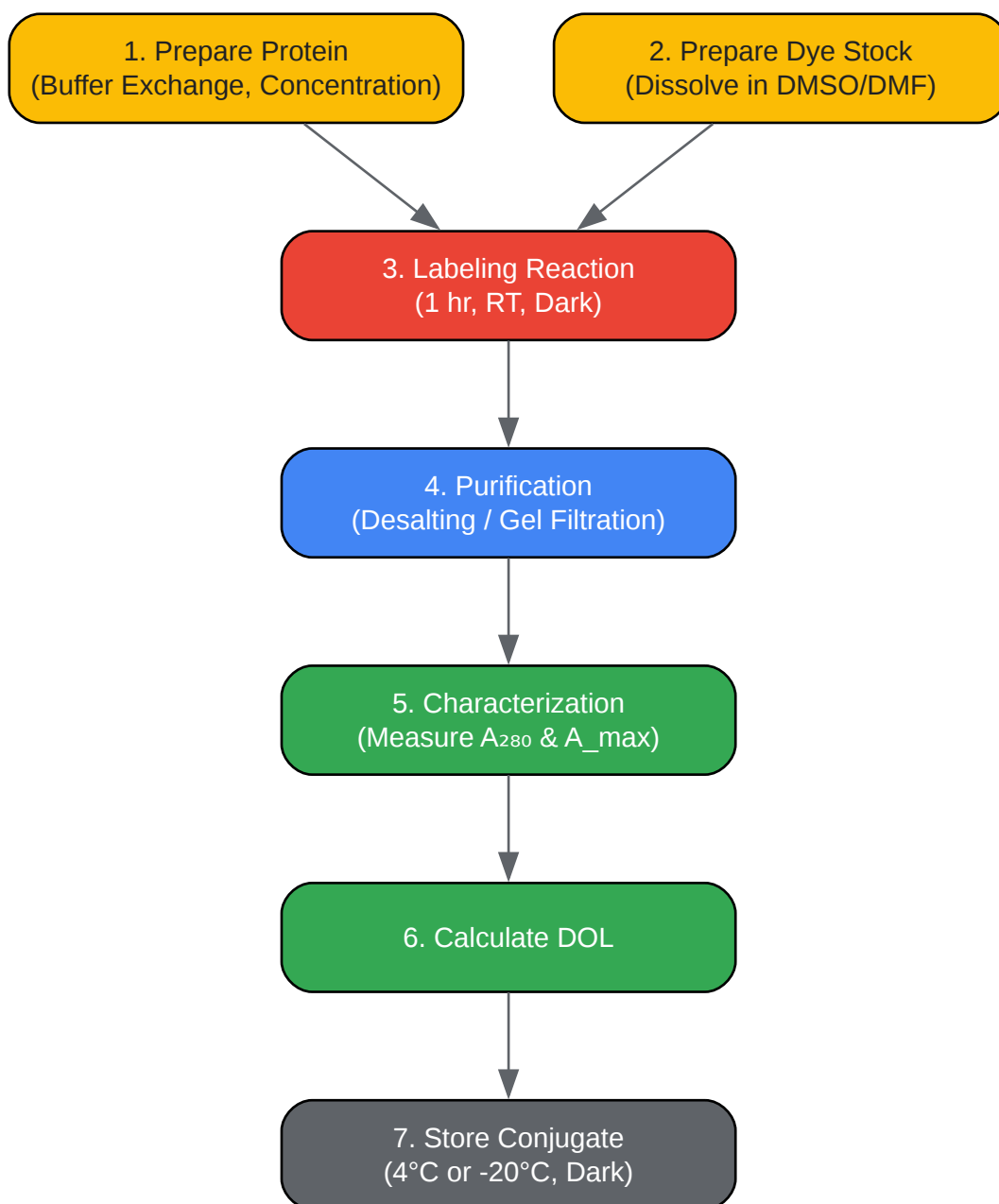


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Caption: Amine-reactive labeling chemistry.

Experimental Workflow

This workflow diagram provides a high-level overview of the entire protein labeling and purification process.



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